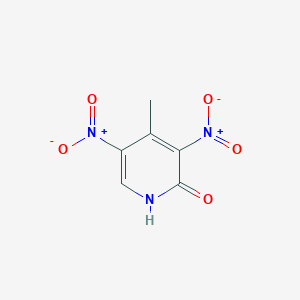
2-(2-hydroxyethyl)-6-methyl-2H-1,4-benzoxazin-3(4H)-one
Overview
Description
2-(2-hydroxyethyl)-6-methyl-2H-1,4-benzoxazin-3(4H)-one is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Properties and Agricultural Utility
Compounds with a (2H)-1,4-benzoxazin-3(4H)-one structure, including derivatives like 2-(2-hydroxyethyl)-6-methyl-2H-1,4-benzoxazin-3(4H)-one, are known for their significant biological properties. These compounds, mainly studied in the context of phytochemistry, show a variety of biological activities such as phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal effects. The high interest in these compounds extends to their potential agricultural utility due to these properties. The study by Macias et al. (2006) gives a comprehensive overview of the synthetic methods used to obtain these compounds and discusses their potential agronomic utility based on degradation, phytotoxicity experiments, and their role in plant defense mechanisms Macias et al., 2006.
Antimicrobial Activities
The antimicrobial potential of benzoxazin-3(4H)-ones is also notable. Ozden et al. (2000) synthesized some 4-hydroxy-2H-1,4-benzoxazin-3(4H)-ones and evaluated their activities against pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans. Certain derivatives exhibited considerable activity against Candida albicans, highlighting the antimicrobial potential of these compounds Ozden et al., 2000.
Chemical Reactivity and Potential Pharmacological Applications
The chemical reactivity of benzoxazinones, which includes the class of compounds like this compound, has been extensively studied. These studies not only illuminate the biological activities of these compounds but also open up potential pharmacological applications. The review by Wouters et al. (2016) summarizes the current knowledge on the chemical reactivity of benzoxazinoids in biological systems and discusses their proposed modes of action, thereby providing a foundation for future research in exploiting these compounds for pharmacological uses Wouters et al., 2016.
Agronomic Applications and Herbicide Development
The role of benzoxazinone derivatives in agriculture, especially in the context of herbicide development, has been a subject of research. The structure-activity relationship studies of benzoxazinones and their degradation products have been instrumental in understanding their ecological role and in proposing new herbicide models based on their structures. Macias et al. (2005) present a detailed study on the phytotoxic effects of natural benzoxazinones and their synthetic analogues, offering insights into their potential as natural herbicide models Macias et al., 2005.
Properties
IUPAC Name |
2-(2-hydroxyethyl)-6-methyl-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-7-2-3-9-8(6-7)12-11(14)10(15-9)4-5-13/h2-3,6,10,13H,4-5H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSCTEOJOHXKNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(C(=O)N2)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395275 | |
| Record name | 7W-0235 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191096-42-1 | |
| Record name | 7W-0235 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,1'-Oxybis[4-(tridecafluorohexyl)benzene]](/img/structure/B3031123.png)

![Methyl 4-cyanobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B3031126.png)







![4-cyanobicyclo[2.2.2]octane-1-carboxylic Acid](/img/structure/B3031135.png)
